![molecular formula C17H26N2O B3852505 (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol](/img/structure/B3852505.png)
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol
Descripción general
Descripción
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a piperidine derivative that acts as a potent agonist of the nicotinic acetylcholine receptor, which is involved in various biological processes.
Mecanismo De Acción
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol acts as an agonist of the nicotinic acetylcholine receptor, which is involved in various biological processes, including neurotransmission, muscle contraction, and cognitive function. (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been shown to have various biochemical and physiological effects, including improving cognitive function, memory, and learning, reducing oxidative stress and inflammation, and modulating neurotransmitter release. (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has also been shown to have analgesic effects and to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has several advantages for laboratory experiments, including its potent agonist activity, its ability to modulate neurotransmitter release, and its potential therapeutic applications in various diseases and conditions. However, (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol also has limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol, including further investigation of its potential therapeutic applications in various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing more potent and selective agonists of the nicotinic acetylcholine receptor, as well as investigating the potential use of (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol as a tool for studying the receptor's function and signaling pathways.
Aplicaciones Científicas De Investigación
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been extensively studied for its potential therapeutic applications in various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. Additionally, (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
[1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-18(2)16-10-8-15(9-11-16)6-5-13-19-12-4-3-7-17(19)14-20/h5-6,8-11,17,20H,3-4,7,12-14H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOARAINLSJXOR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)
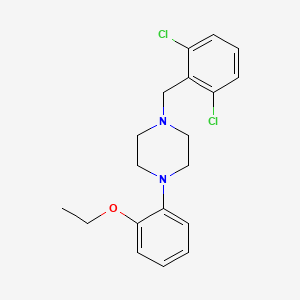
![4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852458.png)
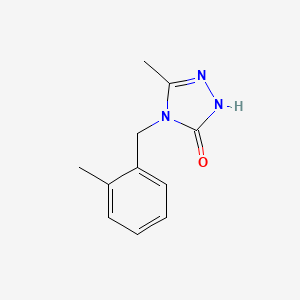
![2-{[benzyl(ethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3852465.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)
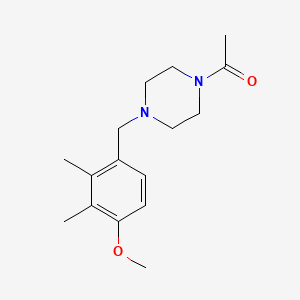
![5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852488.png)
![2-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B3852501.png)
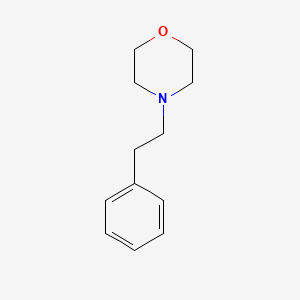

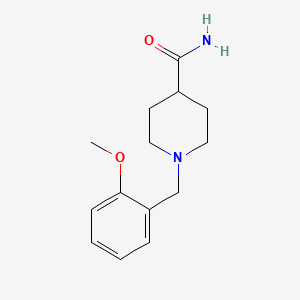
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B3852525.png)